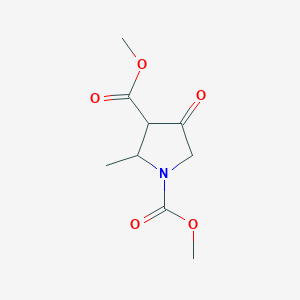![molecular formula C3H9Cl3OSiSn B14585828 Trimethyl[(trichlorostannyl)oxy]silane CAS No. 61355-39-3](/img/structure/B14585828.png)
Trimethyl[(trichlorostannyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(trichlorostannyl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a trichlorostannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[(trichlorostannyl)oxy]silane typically involves the reaction of trimethylsilanol with trichlorostannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction can be represented as follows:
(CH3)3SiOH+SnCl3→(CH3)3SiOSnCl3+HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl[(trichlorostannyl)oxy]silane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as alkoxides or amines, leading to the formation of new organotin compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form trimethylsilanol and trichlorostannane.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Major Products:
Substitution Reactions: New organotin compounds with different functional groups.
Hydrolysis: Trimethylsilanol and trichlorostannane.
Reduction: Lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(trichlorostannyl)oxy]silane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organotin compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Trimethyl[(trichlorostannyl)oxy]silane involves the interaction of the silicon and tin centers with various substrates. The silicon atom, being electrophilic, can interact with nucleophiles, while the tin center can participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl and trichlorostannyl groups.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilanol: Similar in structure but lacks the trichlorostannyl group.
Trichlorostannane: Contains the trichlorostannyl group but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but with a chloride substituent instead of the trichlorostannyl group.
Uniqueness: Trimethyl[(trichlorostannyl)oxy]silane is unique due to the presence of both trimethylsilyl and trichlorostannyl groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Eigenschaften
CAS-Nummer |
61355-39-3 |
|---|---|
Molekularformel |
C3H9Cl3OSiSn |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
trimethyl(trichlorostannyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3ClH.Sn/c1-5(2,3)4;;;;/h1-3H3;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
KGDJFIOABRDHOZ-UHFFFAOYSA-K |
Kanonische SMILES |
C[Si](C)(C)O[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


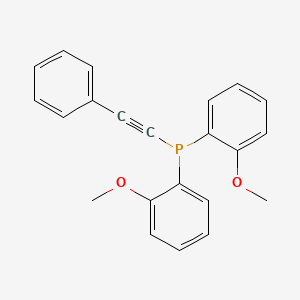
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
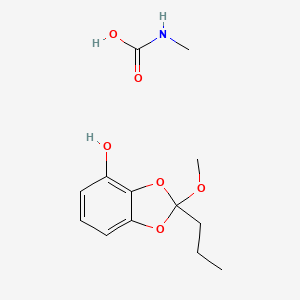
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)
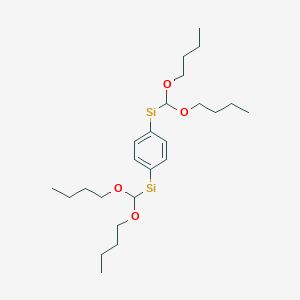
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
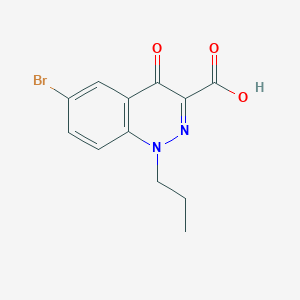
methylsilane](/img/structure/B14585827.png)

